6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-3,8H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYHAUVAWYWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several structurally related isochromene derivatives, though direct comparative data (e.g., solubility, bioactivity) are absent. Below is an analysis based on substituent effects and functional group chemistry:
Structural Features
Key Observations :
- Chlorine vs. Conversely, hydroxyl/sulfate groups in analogs may increase aqueous solubility and hydrogen-bonding capacity .
Hypothetical Property Comparison
| Property | 6-Chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid | Trihydroxy-1-oxo-3-(sulfooxybutyl) Analogs |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to Cl) | Lower (polar OH/SO₃H groups) |
| Aqueous Solubility | Moderate | High |
| Bioactivity Potential | Possible enzyme inhibition (e.g., cyclooxygenase) | Likely ion-channel modulation |
Rationale : Chlorine’s electron-withdrawing nature may stabilize the ketone group, increasing electrophilicity for nucleophilic interactions. Sulfated analogs, with charged groups, might exhibit stronger binding to polar targets like kinases or transporters .
Recommendations for Future Work :
Conduct computational studies (e.g., DFT, molecular docking) to predict reactivity and target affinity.
Synthesize and compare derivatives to validate substituent effects on solubility and bioactivity.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress using HPLC or TLC to ensure intermediates are isolated at ≥95% purity .
- Adjust solvent polarity (e.g., switching from DMF to THF) to improve yields in cyclization steps .
- Use catalytic amounts of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during chlorination .
How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Advanced Research Question
Contradictory biological data (e.g., antiproliferative vs. inactive results) may arise from variations in assay conditions or impurity profiles. Methodological solutions include:
- Standardized Bioassays : Re-evaluate activity using identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) across studies .
- Purity Validation : Characterize batches via LC-MS to confirm ≥98% purity, as minor impurities (e.g., residual solvents) can skew results .
- Structural Confirmation : Use X-ray crystallography to rule out polymorphic variations affecting activity .
Which spectroscopic techniques are most effective for structural confirmation of this compound?
Basic Research Question
A combination of techniques is required for unambiguous characterization:
- ¹H/¹³C NMR : Identify the dihydroisochromene ring (δ 2.5–3.5 ppm for CH₂ groups) and carboxylic acid proton (δ 12–13 ppm). Chlorine substitution causes deshielding in aromatic protons (δ 7.0–7.5 ppm) .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1750 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS can distinguish the molecular ion peak (e.g., [M+H]⁺ at m/z 255.03) from fragmentation products .
What computational approaches are used to predict the binding affinity of this compound with biological targets?
Advanced Research Question
Molecular docking and dynamics simulations are key tools:
- Target Selection : Prioritize proteins with known interactions with isochromene derivatives (e.g., cyclooxygenase-2 or kinase enzymes).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the chloro substituent .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .
How can researchers design experiments to study the compound’s stability under physiological conditions?
Advanced Research Question
Stability studies are critical for pharmacological applications:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and analyze degradation products via LC-MS. The carboxylic acid group may hydrolyze in acidic conditions .
- Light/Oxygen Sensitivity : Conduct accelerated stability testing under UV light (254 nm) and oxygen-rich environments. Use argon-purged vials to assess oxidative decomposition .
- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures and optimize storage conditions (e.g., refrigeration at 4°C) .
What strategies are recommended for improving the solubility of this compound in aqueous media?
Basic Research Question
The carboxylic acid group provides inherent solubility, but further modifications include:
- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt.
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays without precipitation .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
How can structure-activity relationship (SAR) studies guide the development of analogs with enhanced efficacy?
Advanced Research Question
SAR studies focus on modifying key substituents:
- Chlorine Position : Compare 6-chloro vs. 7-chloro analogs to determine positional effects on target binding .
- Carboxylic Acid Bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve metabolic stability .
- Ring Saturation : Evaluate fully saturated vs. dihydroisochromene derivatives for conformational flexibility impacts .
What analytical methods are suitable for quantifying this compound in complex biological matrices?
Advanced Research Question
- LC-MS/MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions specific to the molecular ion .
- Sample Preparation : Employ protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates .
- Validation : Ensure linearity (R² > 0.99) across 1–1000 ng/mL and limit of quantification (LOQ) ≤ 5 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
